
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is typically synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects. In
科学的研究の応用
Biological Activities and Mechanisms
Research has highlighted the diverse biological activities of compounds structurally related to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide. For instance, chalcones, which share a similar backbone structure, exhibit a broad spectrum of biological activities. Chalcones bearing the 2-hydroxy-3-methyl-3-butenyl group have been noted for their novel scaffolds and various biological activities. Isolation and synthesis of these chalcones have led to the discovery of their potential therapeutic applications due to their anti-inflammatory, antioxidant, and anti-cancer properties (Zhai, Sun, & Sang, 2022).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of compounds similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide is crucial for their application in therapeutic settings. Studies on related compounds have explored their absorption, biotransformation, and elimination in biological systems. For example, the metabolic fate of phenylbutazone, which shares some structural similarity, reveals insights into the metabolic pathways involving hydroxylation and glucuronidation, highlighting the complexity of biotransformation in humans and animals (Faigle & Dieterle, 1977).
Therapeutic Implications
The therapeutic implications of compounds related to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide are vast. For instance, 4-phenylbutyric acid (4-PBA), which shares a phenylbutanamide moiety, has been explored for its role as a chemical chaperone. It demonstrates potential in alleviating endoplasmic reticulum (ER) stress and preventing misfolded protein aggregation, offering insights into its application in treating diseases associated with protein misfolding (Kolb et al., 2015).
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-4-14(13-8-6-5-7-9-13)15(18)17-12-16(2,19)10-11-20-3/h5-9,14,19H,4,10-12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNABOVEVLCTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C)(CCSC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

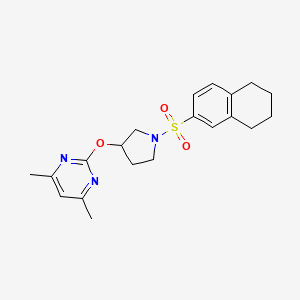
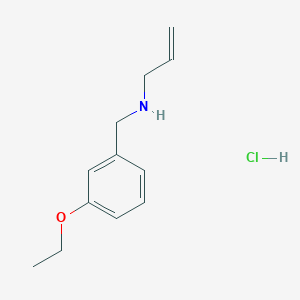


![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2988821.png)
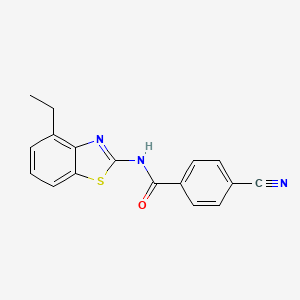
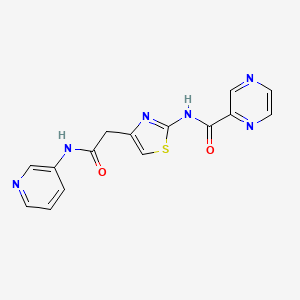

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)

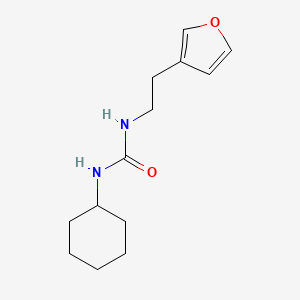
![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-[[1-(4-Bromobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2988835.png)
![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)